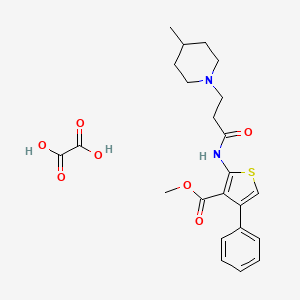

Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate

Description

Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate is a synthetic small molecule featuring a thiophene-carboxylate core substituted with a 4-methylpiperidinyl-propanamido group and a phenyl ring. The oxalate salt form enhances solubility, a common strategy for improving bioavailability in pharmaceutical compounds. The compound’s crystallographic characterization likely employs tools like SHELX programs, widely used for small-molecule refinement .

Properties

IUPAC Name |

methyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-4-phenylthiophene-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S.C2H2O4/c1-15-8-11-23(12-9-15)13-10-18(24)22-20-19(21(25)26-2)17(14-27-20)16-6-4-3-5-7-16;3-1(4)2(5)6/h3-7,14-15H,8-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPOOJREXMDOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Substitution with Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, using a phenylboronic acid and a halogenated thiophene derivative.

Formation of the Amide Linkage: The amide linkage is formed by reacting the carboxylic acid derivative of the thiophene with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.

Formation of the Oxalate Salt: Finally, the oxalate salt is formed by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Gewald reaction and Suzuki-Miyaura coupling, and large-scale esterification and salt formation processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl group can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or arylated thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

Research indicates that compounds similar to methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate exhibit significant interactions with neurotransmitter systems. The presence of the 4-methylpiperidine moiety suggests potential activity at various receptor sites, particularly in modulating dopamine and serotonin pathways. Studies have shown that derivatives of this compound can act as effective neuroprotective agents, potentially benefiting conditions such as Parkinson's disease and depression .

1.2 Antinociceptive Activity

The compound has been evaluated for its analgesic properties. In animal models, it has demonstrated efficacy in reducing pain responses, possibly through the inhibition of TRPV1 (transient receptor potential vanilloid 1) channels, which are involved in pain signaling . This suggests potential applications in developing new pain management therapies.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate. It has been shown to influence immune cell activity, potentially enhancing the body's response to infections or tumors . This opens avenues for its use in immunotherapy, particularly in cancer treatment where modulation of immune responses can be critical.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The structural components, such as the thiophene ring and piperidine group, are crucial for its interaction with biological targets .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thiophene derivative + amine | Intermediate A |

| 2 | Coupling with carboxylic acid | Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate |

| 3 | Oxalate formation | Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate |

Case Studies and Research Findings

Case Study 1: Antinociceptive Effects

In a study published in a pharmacological journal, researchers evaluated the antinociceptive effects of methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate in rat models. The compound showed significant pain relief compared to control groups, indicating its potential as a new analgesic agent .

Case Study 2: Immunomodulation in Cancer Therapy

Another study investigated the immunomodulatory effects of this compound on T-cell activation and proliferation. Results indicated enhanced T-cell responses when treated with methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate, suggesting its utility in cancer immunotherapy .

Mechanism of Action

The exact mechanism of action depends on the specific biological target. Generally, the compound may interact with receptors or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)

This analog (Parchem Chemicals) replaces the 4-methylpiperidinyl group with a 4-methylpiperazinyl moiety and uses an ethyl ester instead of methyl. Key differences include:

- Piperidine vs.

Fluorinated Thiophene-Carboxylate Derivatives (Patent Example 62)

A compound from (Example 62) features a 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one substituent. Structural contrasts include:

- Fluorine Atoms : Fluorination typically improves metabolic stability and binding affinity via hydrophobic and electronic effects.

- Chromen-4-one Core : This rigid, planar structure may enhance interaction with aromatic residues in biological targets, differing from the flexible propanamido linker in the target compound .

Physicochemical Properties

Biological Activity

Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate is a compound with potential therapeutic applications. Its structure includes a thiophene core, which is known for various biological activities, and a piperidine moiety that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate

- Molecular Formula : C20H26N2O4S

- Molecular Weight : 394.50 g/mol

The presence of the oxalate salt form may enhance solubility and bioavailability, which are critical for its biological activity.

Research indicates that compounds similar to methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate exhibit various mechanisms of action:

- Receptor Modulation : Compounds containing piperidine rings often interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Antioxidant Activity : Thiophene derivatives have been shown to scavenge free radicals, reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that thiophene-based compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases.

Antioxidant Properties

A study evaluated the antioxidant capacity of thiophene derivatives, finding that they effectively scavenge reactive oxygen species (ROS). The compound's structure suggests it could possess similar antioxidant properties due to the presence of electron-rich moieties.

Anti-inflammatory Effects

Research has indicated that compounds with similar structural features can modulate inflammatory pathways. For instance, they may downregulate NF-kB signaling, leading to decreased production of inflammatory mediators such as TNF-alpha and IL-6.

Neuropharmacological Activity

The piperidine component may confer neuropharmacological effects. Compounds with piperidine have been investigated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.

Case Studies and Research Findings

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate oxalate?

Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the thiophene core. Key steps include:

- Thiophene core assembly : Introduce the phenyl group at position 4 via Friedel-Crafts alkylation or Suzuki coupling .

- Amide bond formation : Couple 3-(4-methylpiperidin-1-yl)propanamine to the thiophene-3-carboxylate intermediate using carbodiimide-based coupling agents (e.g., EDCI or DCC) under inert conditions .

- Oxalate salt formation : React the free base with oxalic acid in a polar aprotic solvent (e.g., acetonitrile) to precipitate the oxalate salt .

Optimization : Control reaction temperature (60–80°C for amidation) and use HPLC (≥95% purity) for intermediate purification .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural confirmation?

Answer:

Discrepancies in NMR or mass spectrometry data often arise from residual solvents, tautomerism, or counterion effects. Methodological approaches include:

- Multi-technique validation : Compare -NMR, -NMR, and HRMS with computational predictions (DFT calculations for expected shifts) .

- X-ray crystallography : Resolve ambiguous proton environments by obtaining a single-crystal structure (e.g., as in for analogous compounds) .

- Counterion analysis : Use ion chromatography to confirm oxalate stoichiometry, as counterions may influence solubility and crystallinity .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Answer:

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (+0.1% TFA) to quantify impurities (<0.5%) .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess thermal stability (target: >150°C) .

- Karl Fischer titration : Measure residual water content (<1% w/w) to prevent hydrolysis of the ester or amide groups .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacological activity?

Answer:

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize substituents enhancing binding affinity .

- ADMET prediction : Use QikProp or SwissADME to optimize logP (target: 2–4), solubility (>50 µM), and CYP450 inhibition profiles .

- MD simulations : Assess conformational stability of the 4-methylpiperidine moiety in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen) to test activity against common targets like JAK2 or EGFR .

- Cytotoxicity : Screen in HEK293 or HepG2 cells via MTT assay (IC₅₀ determination) .

- Solubility profiling : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .

Advanced: How to address discrepancies in bioactivity data between in vitro and in vivo models?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., ester hydrolysis or piperidine oxidation) that may reduce efficacy .

- Dose-response refinement : Adjust dosing regimens based on allometric scaling from in vitro IC₅₀ to in vivo mg/kg equivalents .

Basic: What are the key considerations for designing stability studies under ICH guidelines?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂) for 4 weeks .

- Degradant analysis : Use UPLC-PDA-MS to identify major degradation pathways (e.g., ester hydrolysis or amide cleavage) .

- pH-rate profiling : Assess stability across pH 1–10 buffers to guide formulation (e.g., enteric coating if unstable in gastric pH) .

Advanced: How can researchers elucidate the role of the oxalate counterion in crystallinity and bioavailability?

Answer:

- Salt vs. cocrystal screening : Compare oxalate with other counterions (e.g., HCl or maleate) via slurry experiments in 10 solvents .

- Dissolution testing : Use USP apparatus II (paddle method) in simulated fluids to measure dissolution rate enhancement .

- SC-XRD : Determine crystal packing and hydrogen-bonding patterns to correlate with solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.